- A simple two-step synthesis of avenanthramides, constituents of oats (Avena sativa L), Indian Journal of Chemistry, 2007, (12), 2074-2078
Cas no 93755-77-2 (4-Demethyl Tranilast)
4-Demethyl Tranilast structure
Product Name:4-Demethyl Tranilast
Numéro CAS:93755-77-2
Le MF:C17H15NO5
Mégawatts:313.304704904556
CID:1060528
PubChem ID:10245047
Update Time:2024-10-26
4-Demethyl Tranilast Propriétés chimiques et physiques
Nom et identifiant
-
- 4-Demethyl Tranilast
- 2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoic acid
- Avenanthramide 1f
- Avenanthramide E
- 2-[[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]amino]benzoic acid (ACI)
- Benzoic acid, 2-[[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino]- (9CI)
- Benzoic acid, 2-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino]-, (E)- (ZCI)
- 2-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido]benzoic acid
- CHEBI:174266
- SB9MUF0VRT
- (E)-2-[[3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino]benzoic Acid
- Benzoic acid, 2-(((2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)amino)-
- (E)-2-(3-(4-Hydroxy-3-methoxyphenyl)acrylamido)benzoic acid
- SCHEMBL2779937
- Benzoic acid, 2-((3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)amino)-, (E)-
- FSKJPXSYWQUVGO-VQHVLOKHSA-N
- AKOS040750648
- 2-(((2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl)amino)benzoic acid
- UNII-SB9MUF0VRT
- Avenanthramide E (Collins)
- N-[4-Hydroxy-3-methoxy-(E)cinnamoyl]-anthranilic acid
- CHEMBL1075791
- DTXSID20437293
- 2-[[(Z)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoic acid
- starbld0002665
- 93755-77-2
- 2-{[(2E)-1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-ylidene]amino}benzoate
- 2-((2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido)benzoic acid
- 2-(((E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl)amino)benzoic acid
- N-(4-Hydroxy-3-methoxy-(e)cinnamoyl)-anthranilic acid
- 2-(((2E)-1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-ylidene)amino)benzoate
-
- Piscine à noyau: 1S/C17H15NO5/c1-23-15-10-11(6-8-14(15)19)7-9-16(20)18-13-5-3-2-4-12(13)17(21)22/h2-10,19H,1H3,(H,18,20)(H,21,22)/b9-7+
- La clé Inchi: FSKJPXSYWQUVGO-VQHVLOKHSA-N
- Sourire: C(C1C=CC=CC=1NC(=O)/C=C/C1C=CC(O)=C(OC)C=1)(=O)O
Propriétés calculées
- Qualité précise: 313.09500
- Masse isotopique unique: 313.09502258g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 23
- Nombre de liaisons rotatives: 5
- Complexité: 450
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.9
- Surface topologique des pôles: 95.9Ų
Propriétés expérimentales
- Le PSA: 99.35000
- Le LogP: 3.40040
4-Demethyl Tranilast PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | D231280-25mg |
4-Demethyl Tranilast |
93755-77-2 | 25mg |
$ 167.00 | 2023-04-17 | ||
| TRC | D231280-250mg |
4-Demethyl Tranilast |
93755-77-2 | 250mg |
$ 1315.00 | 2023-04-17 |
4-Demethyl Tranilast Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Catalysts: β-Alanine Solvents: Pyridine ; 2 w, rt; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Acetone ; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Acetone , Water ; 24 h, rt
1.3 Reagents: Acetic acid ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Acetone , Water ; 24 h, rt
1.3 Reagents: Acetic acid ; rt
Référence
- Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides, Molecules, 2022, 27(7),
Méthode de production 3
Conditions de réaction
1.1 Catalysts: p-Coumaroyl coenzyme A synthetase , Benzoyltransferase, anthranilate N- Solvents: Water ; 15 h, 30 °C
Référence
- Production of tranilast [N-(3',4'-dimethoxycinnamoyl)-anthranilic acid] and its analogs in yeast Saccharomyces cerevisiae, Applied Microbiology and Biotechnology, 2011, 89(4), 989-1000
Méthode de production 4
Conditions de réaction
Référence
- Preparation of anthranilic acid amides and their derivatives as cosmetic and pharmaceutical active substances, Germany, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Piperidine Solvents: Toluene ; 3 h, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; acidified, 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; acidified, 40 °C
Référence
- Fused ring analogues of anti-fibrotic agents and synthesis and use for treatment of fibrosis, inflammation and malignant neoplastic disease, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Piperidine Solvents: Toluene ; 4 h, reflux; reflux → rt; 1 h, rt
Référence
- Evaluation and optimization of antifibrotic activity of cinnamoyl anthranilates, Bioorganic & Medicinal Chemistry Letters, 2009, 19(24), 7003-7006
Méthode de production 7
Conditions de réaction
1.1 Reagents: Piperidine Solvents: Toluene ; 4 h, rt → reflux; reflux → rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Référence
- Preparation of cinnamoyl anthranilates and analogs thereof with antifibrotic activity, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Catalysts: Piperidine Solvents: Toluene ; 2 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt
Référence
- The role of carboxylic group position on the antiradical activity of synthetic analogues of oat antioxidants, Journal of Chemical and Pharmaceutical Research, 2015, 7(6), 416-427
Méthode de production 9
Conditions de réaction
Référence
- The phytoalexins of oat leaves: 4H-3,1-benzoxazin-4-ones or amides?, Tetrahedron Letters, 1990, 31(18), 2647-8
4-Demethyl Tranilast Raw materials
4-Demethyl Tranilast Preparation Products
4-Demethyl Tranilast Littérature connexe
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
93755-77-2 (4-Demethyl Tranilast) Produits connexes
- 91920-58-0(cis-Tranilast)
- 53902-12-8(tranilast)
- 53902-17-3(Benzoic acid,2-[[3-(3-methoxy-4-propoxyphenyl)-1-oxo-2-propen-1-yl]amino]-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fournisseurs recommandés
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif
Amadis Chemical Company Limited
Membre gold
Fournisseur de Chine
Réactif
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Shanghai Bent Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot